molecular formula C26H25NO4S3 B11522768 dimethyl 2-(1-benzyl-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-(1-benzyl-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11522768
M. Wt: 511.7 g/mol
InChI Key: AWSMXEMMRCGTMF-UHFFFAOYSA-N
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Description

“4,5-DIMETHYL 2-(1-BENZYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE” is a complex organic compound that features multiple functional groups, including a dithiole ring, a quinoline derivative, and various alkyl and benzyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4,5-DIMETHYL 2-(1-BENZYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE” likely involves multiple steps, including the formation of the dithiole ring, the quinoline core, and the introduction of the various substituents. Typical synthetic routes may include:

    Formation of the Dithiole Ring: This could involve the reaction of a suitable dithiol with a dihalide under basic conditions.

    Quinoline Core Synthesis: The quinoline core might be synthesized via a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.

    Introduction of Substituents: The benzyl and trimethyl groups could be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

“4,5-DIMETHYL 2-(1-BENZYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE” can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the dithiole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinoline core or the dithiole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or methyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiole ring may yield sulfoxides or sulfones, while reduction of the quinoline core could lead to tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, “4,5-DIMETHYL 2-(1-BENZYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE” may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, such compounds could be used in the development of new materials, such as polymers or catalysts, due to their unique electronic and structural properties.

Mechanism of Action

The mechanism of action of “4,5-DIMETHYL 2-(1-BENZYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE” would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.

    Dithiole Derivatives: Compounds like dithiolethiones, which have been studied for their chemoprotective properties.

Uniqueness

The uniqueness of “4,5-DIMETHYL 2-(1-BENZYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE” lies in its combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C26H25NO4S3

Molecular Weight

511.7 g/mol

IUPAC Name

dimethyl 2-(1-benzyl-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C26H25NO4S3/c1-15-11-12-18-17(13-15)19(25-33-20(23(28)30-4)21(34-25)24(29)31-5)22(32)26(2,3)27(18)14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3

InChI Key

AWSMXEMMRCGTMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)CC4=CC=CC=C4

Origin of Product

United States

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